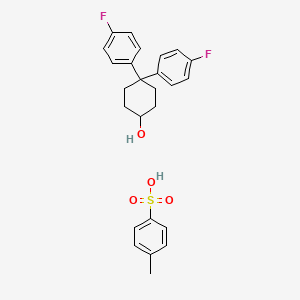
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two fluorophenyl groups attached to a cyclohexanol ring, along with a methylbenzenesulfonic acid group. Its molecular structure provides it with distinct chemical and physical properties that make it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-fluorophenyl)cyclohexan-1-ol typically involves the reaction of 4,4-bis(4-fluorophenyl)butanoic acid with lithium aluminium tetrahydride and potassium carbonate in 2-methyltetrahydrofuran at temperatures between 0 to 10°C . The reaction proceeds through the reduction of the carboxylic acid group to form the corresponding alcohol. The reaction is quenched with water and sodium hydroxide, followed by filtration and concentration to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions include ketones, reduced alcohol derivatives, and substituted fluorophenyl compounds. The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4-Bis(4-fluorophenyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl groups can enhance binding affinity to specific targets, while the cyclohexanol ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-fluorophenyl)cyclohexan-1-ol
- 4,4-bis(4-fluorophenyl)butan-1-ol
- Cyclohexanol, 4,4-bis(4-fluorophenyl)-, methanesulfonate
Uniqueness
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol stands out due to its combination of fluorophenyl groups and cyclohexanol ring, which imparts unique chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
61271-76-9 |
|---|---|
Molekularformel |
C25H26F2O4S |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
4,4-bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H18F2O.C7H8O3S/c19-15-5-1-13(2-6-15)18(11-9-17(21)10-12-18)14-3-7-16(20)8-4-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,17,21H,9-12H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
UQYDOZDVGOYOIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CCC1O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)


![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)

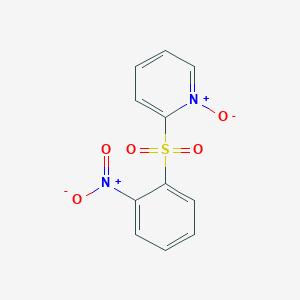

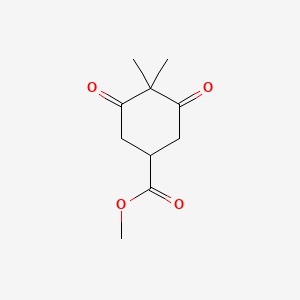

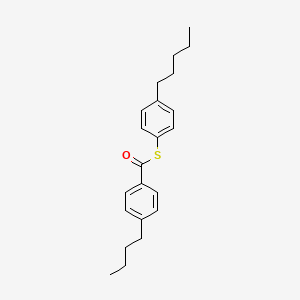
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
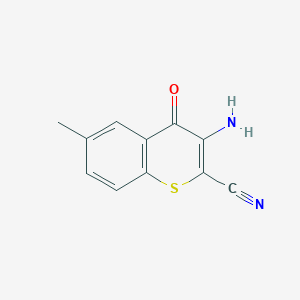
![[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride](/img/structure/B14592688.png)
![{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14592689.png)
